![molecular formula C12H11Cl2N3OS B11167104 2,5-dichloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B11167104.png)
2,5-dichloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
2,5-dichloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide is an organic compound with the molecular formula C12H11Cl2N3OS. This compound belongs to the class of benzamides and contains a thiadiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and two nitrogen atoms. The presence of chlorine atoms and a propyl group further modifies its chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate hydrazine derivatives with carbon disulfide under basic conditions.
Chlorination: The thiadiazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Coupling with Benzamide: The chlorinated thiadiazole is coupled with benzamide derivatives under suitable conditions, often using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation or reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide or thiolates in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2,5-dichloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 2,5-dichloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
- 2,5-dichloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
- 2,5-dichloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide
Uniqueness
2,5-dichloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H11Cl2N3OS |
---|---|
Molecular Weight |
316.2 g/mol |
IUPAC Name |
2,5-dichloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C12H11Cl2N3OS/c1-2-3-10-16-17-12(19-10)15-11(18)8-6-7(13)4-5-9(8)14/h4-6H,2-3H2,1H3,(H,15,17,18) |
InChI Key |
VHQZMEIJQTZOIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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